molecular formula C13H25NO4 B2958567 Boc-D-Aoc(2)-OH CAS No. 92211-96-6

Boc-D-Aoc(2)-OH

Cat. No.: B2958567
CAS No.: 92211-96-6
M. Wt: 259.346
InChI Key: PGJIJHNIIQRRGV-SNVBAGLBSA-N
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Description

Boc-D-Aoc(2)-OH: is a chemical compound often used in peptide synthesis. The “Boc” group refers to tert-butyloxycarbonyl, a protecting group for amino acids. The “D-Aoc(2)” part indicates a specific amino acid derivative, and “OH” denotes the presence of a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of Boc-D-Aoc(2)-OH typically involves the protection of the amino group of the amino acid with the tert-butyloxycarbonyl group.
  • The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
  • The process may involve multiple steps, including the activation of the carboxyl group and coupling with other amino acids.

Industrial Production Methods:

  • Industrial production may involve large-scale synthesis using automated peptide synthesizers.
  • The process is optimized for yield and purity, often involving purification steps like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-D-Aoc(2)-OH can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the amino or hydroxyl groups, using reagents like alkyl halides.

Common Reagents and Conditions:

  • Common reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., methanol, ethanol).
  • Reaction conditions vary but often involve controlled temperatures and pH levels.

Major Products:

  • The major products depend on the specific reactions but may include modified amino acids or peptides.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of peptides and proteins.
  • Acts as a building block in combinatorial chemistry.

Biology:

  • Studied for its role in protein structure and function.
  • Used in the development of peptide-based drugs.

Medicine:

  • Investigated for therapeutic applications, including as enzyme inhibitors or receptor agonists.

Industry:

  • Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

Molecular Targets and Pathways:

  • The mechanism of action depends on the specific application.
  • In peptide synthesis, it acts as a protected amino acid, facilitating the formation of peptide bonds.
  • In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    Boc-L-Ala-OH: Another protected amino acid used in peptide synthesis.

    Boc-D-Val-OH: Similar in structure but with a different amino acid derivative.

Uniqueness:

  • Boc-D-Aoc(2)-OH may offer specific advantages in terms of stability, reactivity, or biological activity compared to similar compounds.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJIJHNIIQRRGV-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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